molecular formula C33H66NO9P B163690 Azelaoyl PAF CAS No. 354583-69-0

Azelaoyl PAF

Cat. No. B163690
CAS RN: 354583-69-0
M. Wt: 651.9 g/mol
InChI Key: ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelaoyl PAF is an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .


Synthesis Analysis

Azelaoyl PAF is synthesized as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine . It is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .


Molecular Structure Analysis

The molecular formula of Azelaoyl PAF is C33H66NO9P . Its molecular weight is 651.852 and its exact mass is 651.448 .


Chemical Reactions Analysis

Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .


Physical And Chemical Properties Analysis

Azelaoyl PAF has a molecular formula of C33H66NO9P . It has a percent composition of C 60.80%, H 10.21%, N 2.15%, O 22.09%, P 4.75% . It is not hygroscopic and is not light sensitive .

Scientific Research Applications

Azelaoyl PAF: A Comprehensive Analysis of Scientific Research Applications: Azelaoyl PAF, also known as azelaoyl-PAF, is a compound with several intriguing applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Neurodegenerative Disease Treatment

Azelaoyl PAF has been investigated for its potential role in treating Friedreich’s ataxia , a neurodegenerative disease caused by frataxin deficiency. As a potent PPARγ agonist , it may help in increasing frataxin protein and mRNA expression, offering a therapeutic avenue for this condition .

Lipid Pool Constituent in oxLDL

This compound is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles. Its presence in oxLDL suggests a role in lipid metabolism and cardiovascular health .

PPARγ Agonism

As a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) , Azelaoyl PAF is significant in research related to metabolic syndrome, diabetes, and inflammation due to the receptor’s involvement in these processes .

Research on Cellular Models

Azelaoyl PAF has been used in cellular models, such as human neuroblastoma cells and primary fibroblasts from skin biopsies, to study its effects on gene expression profiles related to frataxin .

Safety And Hazards

Azelaoyl PAF is classified as Eye Irrit. 2 - Flam. Liq. 2 according to the GHS classification . It should be stored at -20°C . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .

properties

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590849
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azelaoyl PAF

CAS RN

354583-69-0
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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